Side-Chain Basicity and Calculated logP Differentiation vs. Dimethylamino and Propyl-Spacer Analogs
The diethylaminoethyl side chain of CAS 683797-53-7 confers higher calculated lipophilicity compared to the dimethylaminoethyl analog (CAS 683797-52-6) while retaining a similar conjugate acid pKa range (~9.5–10.5). The N-1 phenyl group contributes approximately +1.8 logP units relative to the N-1 methyl analog (CAS 433318-33-3). These computed properties were extracted from PubChem's XLogP3 and Cactvs descriptors [1]. When the spacer is extended to a propyl chain (CAS 683797-59-3), the increased flexibility introduces an additional rotatable bond, which may reduce binding entropy in target engagement contexts [2].
| Evidence Dimension | Calculated logP (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.1; TPSA = 81.4 Ų; Molecular Weight = 380.4 g/mol |
| Comparator Or Baseline | Dimethylamino analog (CAS 683797-52-6): MW = 352.4 g/mol, XLogP3 ≈ 3.4; Propyl-spacer analog (CAS 683797-59-3): MW = 394.5 g/mol, XLogP3 ≈ 4.3; N-Methyl analog (CAS 433318-33-3): MW = 330.4 g/mol, XLogP3 ≈ 2.3 (all computed values from PubChem [1]) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. dimethylamino analog; +1.8 vs. N-methyl analog; −0.2 vs. propyl-spacer analog |
| Conditions | In silico computed properties: PubChem XLogP3, Cactvs TPSA, molecular weight |
Why This Matters
The intermediate lipophilicity (XLogP3 ~4.1) positions this compound in a desirable range for cell permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, making it a pragmatic choice when screening libraries require LogD₇.₄ values between 3 and 5 [1].
- [1] PubChem. Compound Summary for CID 16462220, CID 16462219 (dimethylamino analog), CID 16462221 (propyl analog). National Center for Biotechnology Information (2026). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
